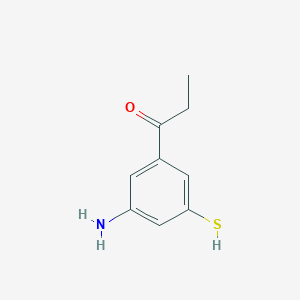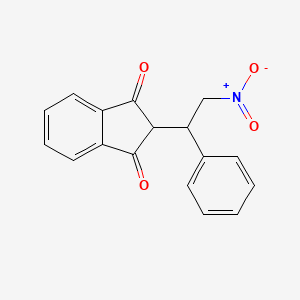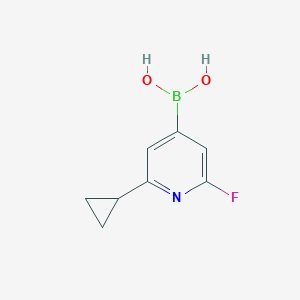
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BFNO2 and a molecular weight of 180.97 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods allow for precise control over reaction conditions and can be scaled up to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and boron reagents (e.g., bis(pinacolato)diboron).
Conditions: Mild temperatures (25-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents like toluene or ethanol.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling . This intermediate facilitates the transfer of the organic group from boron to palladium, leading to the formation of the desired carbon-carbon bond. The compound’s ability to form reversible covalent bonds with diols also makes it useful in biological applications, such as enzyme inhibition and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Cyclopropylboronic acid
Comparison: (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is unique due to its combination of a cyclopropyl group and a fluoropyridine moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Eigenschaften
Molekularformel |
C8H9BFNO2 |
|---|---|
Molekulargewicht |
180.97 g/mol |
IUPAC-Name |
(2-cyclopropyl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5,12-13H,1-2H2 |
InChI-Schlüssel |
NPRDYAJWZJAWQP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)F)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


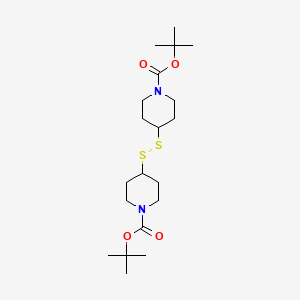
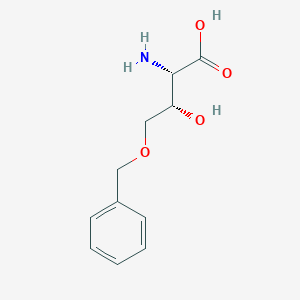
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)


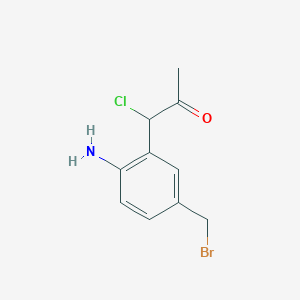
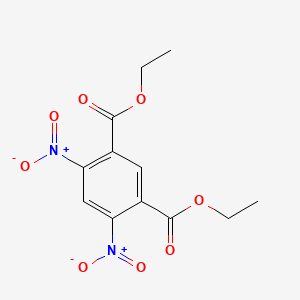
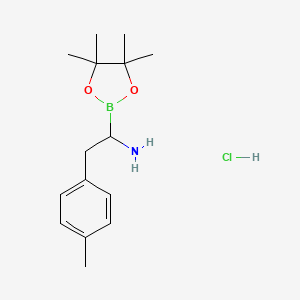
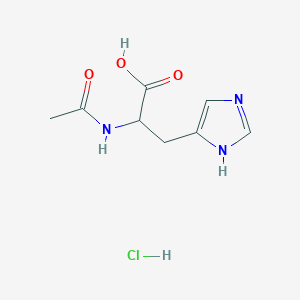

![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
